molecular formula C10H5BrF3N B14853838 3-Bromo-7-(trifluoromethyl)isoquinoline

3-Bromo-7-(trifluoromethyl)isoquinoline

Cat. No.: B14853838
M. Wt: 276.05 g/mol
InChI Key: BFPYQNKBJLWNFV-UHFFFAOYSA-N
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Description

3-Bromo-7-(trifluoromethyl)isoquinoline (C₁₀H₅BrF₃N) is a halogenated heterocyclic compound featuring a bromine atom at position 3 and a trifluoromethyl (-CF₃) group at position 7 of the isoquinoline core. The isoquinoline scaffold is a bicyclic aromatic system with a nitrogen atom at position 2, making it structurally distinct from quinoline. The bromine substituent enhances reactivity for cross-coupling reactions, while the electron-withdrawing -CF₃ group modulates electronic properties and metabolic stability . This compound is of interest in medicinal chemistry for developing bioactive analogs of papaverine and other smooth muscle relaxants .

Properties

Molecular Formula

C10H5BrF3N

Molecular Weight

276.05 g/mol

IUPAC Name

3-bromo-7-(trifluoromethyl)isoquinoline

InChI

InChI=1S/C10H5BrF3N/c11-9-4-6-1-2-8(10(12,13)14)3-7(6)5-15-9/h1-5H

InChI Key

BFPYQNKBJLWNFV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC2=CN=C(C=C21)Br)C(F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-7-(trifluoromethyl)isoquinoline typically involves halogenation and trifluoromethylation reactions. One common method is the bromination of 7-(trifluoromethyl)isoquinoline using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. The reaction is usually carried out in an organic solvent like dichloromethane or chloroform at room temperature .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and trifluoromethylation processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-7-(trifluoromethyl)isoquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 3-Bromo-7-(trifluoromethyl)isoquinoline depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes, receptors, or DNA. The bromine and trifluoromethyl groups can enhance the compound’s binding affinity and selectivity for these targets, leading to various biological effects . The exact pathways involved may include inhibition of enzyme activity, disruption of cellular processes, or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Comparison with Structural Analogs

Positional Isomers

5-Bromo-7-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline (CAS 1356111-42-6)
  • Structure: Bromine at position 5, -CF₃ at position 7, with a partially saturated 1,2,3,4-tetrahydroisoquinoline core.
  • Properties : Molecular formula C₁₀H₉BrF₃N; molecular weight ~290.09 g/mol. The tetrahydro modification increases flexibility and may enhance solubility compared to fully aromatic analogs.
  • Applications: Limited commercial availability (discontinued in some catalogs), suggesting challenges in synthesis or stability .
7-Bromo-3-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline (CAS 223916-04-9)
  • Structure : Bromine and -CF₃ groups swapped (Br at 7, -CF₃ at 3).
  • Properties : Same molecular formula as CAS 1356111-42-6 but distinct substituent positioning. The -CF₃ group at position 3 may sterically hinder electrophilic substitution at adjacent positions.
  • Reactivity : Bromine at position 7 is less reactive in cross-coupling reactions due to steric and electronic effects .
4-Bromo-7-(trifluoromethyl)isoquinoline (CAS 1394022-50-4)
  • Structure : Bromine at position 4, -CF₃ at 5.
  • Properties: Fully aromatic isoquinoline core with molecular formula C₁₀H₅BrF₃N. Bromine at position 4 may direct electrophilic substitution to positions 1 or 3.
  • Spectral Data : IR and HRMS data available for structural validation .

Derivatives with Additional Substituents

4-Bromo-3-(bromomethyl)-7-(trifluoromethyl)isoquinoline (CAS 2195350-07-1)
  • Structure : Bromine at position 4, -CF₃ at 7, and a bromomethyl (-CH₂Br) group at position 3.
  • Properties : Molecular formula C₁₁H₆Br₂F₃N; molecular weight 368.98 g/mol. The bromomethyl group enhances reactivity for nucleophilic substitution or radical reactions.
  • Applications: Potential as a bifunctional building block in drug discovery .

Quinoline vs. Isoquinoline Derivatives

3-Bromo-7-(trifluoromethyl)quinoline
  • Structure: Quinoline core (nitrogen at position 1) with Br at 3 and -CF₃ at 6.
  • Comparison: Quinoline derivatives generally exhibit lower basicity than isoquinolines. The altered nitrogen position affects hydrogen bonding and target interactions.

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